β-葡聚糖

描述

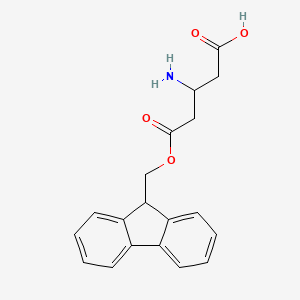

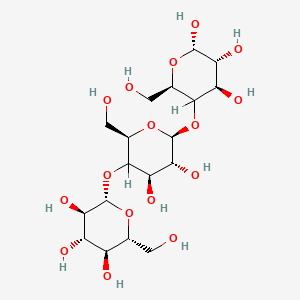

Beta-glucans are a group of β-D-glucose polysaccharides naturally occurring in the cell walls of cereals, bacteria, and fungi . They form a linear backbone with 1–3 β-glycosidic bonds but vary with respect to molecular mass, solubility, viscosity, branching structure, and gelation properties . They are known for their ability to alter functional characteristics such as viscosity, rheology, texture, and sensory properties of food products .

Synthesis Analysis

Beta-glucans are polymers containing β-glycosidic linkages that occur as degradation products of yeast and cereal cell walls . Current quantification methods are based on various chemical and physical properties of these polymers . Significant results concerning filtration, particularly the gel content, were assayed using fluorometric methods .Molecular Structure Analysis

Beta-glucans are composed of glucose molecules linked together in a linear or branched fashion . The specific arrangement of these glucose units determines the structure and properties of beta-glucans . The most common type of beta-glucan found in nature is the (1→3)-β-glycosidic linkage, where glucose units are connected by a β-1,3-glycosidic bond .Chemical Reactions Analysis

Beta-glucans are known to have a technological influence on the filter performance time because of their functional properties as viscous, gel-forming hydrocolloids . They affect both kieselguhr and membrane filtration, but the molecular fractions involved and their physical properties differ .Physical And Chemical Properties Analysis

The functional properties of beta-glucans are directly linked to their origin/source, molecular weight, and structural features . The molecular weight and structural/conformational features are in turn influenced by the method of extraction and modification of the beta-glucan .科学研究应用

Dietary Fiber Source and Nutritional Enhancement

Beta-Glucan is recognized for its role as a soluble dietary fiber. It’s found in cereals like oats and barley, contributing to the nutritional value of these foods. The consumption of beta-Glucan as part of a daily diet can aid in preventing health-related issues due to its fiber content .

Immune System Modulation

This compound has been shown to enhance the activity of immune cells such as macrophages, natural killer cells, and neutrophils. Beta-Glucan’s ability to stimulate the immune system makes it a valuable component in developing functional foods and supplements aimed at boosting immunity .

Blood Sugar and Cholesterol Management

Research indicates that beta-Glucan can help manage diabetes by controlling blood sugar levels. A meta-analysis found that long-term intake of an oat beta-Glucan supplement improved metabolic control in individuals with type 2 diabetes . Additionally, it has been associated with cholesterol regulation, which can contribute to cardiovascular health .

Antitumor and Anti-inflammatory Properties

Beta-Glucan exhibits antitumor and anti-inflammatory activities. Its role in cancer therapy is being explored, particularly in how it can enhance the efficacy of antitumor agents. The anti-inflammatory properties also make it a candidate for treating inflammatory diseases .

Cosmetic and Pharmaceutical Applications

Due to its structural characteristics, beta-Glucan is used in the cosmetic industry as a skin moisturizer and in pharmaceuticals for its potential health benefits. The extraction and purification processes are tailored to produce high-quality beta-Glucan suitable for these industries .

Gut Health and Microbiota Regulation

Beta-Glucan has a role in gastrointestinal health and the regulation of gut microbiota. It’s being studied for its potential to improve gut health and prevent digestive disorders. The modulation of gut microbiota can have a broader impact on overall health, given the gut’s role in the immune system .

作用机制

安全和危害

Taking larger amounts of beta-glucans as medicine is possibly safe for up to 8-12 weeks . There have been no reported side effects from taking beta-glucans by mouth . When applied to the skin, beta-glucans are possibly safe when used for a short time period . They can cause skin rash in some people .

未来方向

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14?,15?,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-URKRLVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Glucan | |

CAS RN |

9041-22-9, 55965-23-6 | |

| Record name | beta-Glucan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Glucan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Beta-Glucane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。